Sodium 3-methyl-2-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

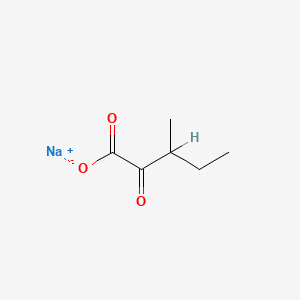

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDJDLCNOXJGKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1460-34-0 (Parent) | |

| Record name | Sodium 3-methyl-2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30958348 | |

| Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; slight fruity aroma | |

| Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3715-31-9, 66872-74-0 | |

| Record name | Sodium 3-methyl-2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium DL-3-methyl-2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066872740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium DL-3-methyl-2-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 3-METHYL-2-OXOPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S329HH8M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-methyl-2-oxopentanoate and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxopentanoate, a crucial intermediate in the catabolism of the essential branched-chain amino acid isoleucine, is a molecule of significant interest in metabolic research and clinical diagnostics.[1][2] Its accumulation is a key indicator of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[3][4] A clear and comprehensive understanding of its nomenclature is paramount for accurate literature review, data comparison, and interdisciplinary communication. This technical guide provides an in-depth exploration of the synonyms for this compound, its biochemical significance, and detailed analytical methodologies for its quantification in biological matrices.

Part 1: Nomenclature and Synonyms

The compound is known by a variety of names in scientific literature, which can often lead to confusion. The parent molecule is 3-methyl-2-oxopentanoic acid, and its sodium salt is the subject of this guide. Below is a comprehensive table of its synonyms and related identifiers.

| Type | Name/Identifier | Source |

| IUPAC Name | This compound | PubChem[5] |

| Common Synonyms | Sodium 3-methyl-2-oxovalerate | PubChem[5] |

| Sodium DL-3-methyl-2-oxopentanoate | PubChem[5] | |

| Sodium alpha-keto-beta-methylvalerate | PubChem[5] | |

| Ketoisoleucine sodium salt | Sigma-Aldrich[6] | |

| 3-Methyl-2-oxopentanoic acid sodium salt | Sigma-Aldrich[6] | |

| Systematic Synonyms | Pentanoic acid, 3-methyl-2-oxo-, sodium salt | PubChem[5] |

| 3-Methyl-2-oxovaleric Acid Sodium Salt | PubChem[5] | |

| CAS Registry Number | 3715-31-9 | Sigma-Aldrich[6] |

| 66872-74-0 | PubChem[5] | |

| Abbreviation | KMV (for the acid form) | ResearchGate[7] |

| Stereoisomer-Specific | (S)-3-Methyl-2-oxopentanoic acid, sodium salt | PubChem[8] |

| Related Compound (Acid) | 3-Methyl-2-oxovaleric acid | PubChem[9] |

| alpha-Keto-beta-methylvaleric acid | PubChem[9] | |

| 2-Oxo-3-methylpentanoic acid | PubChem[9] | |

| Related Compound (Calcium Salt) | Calcium 3-methyl-2-oxovalerate | TCI Chemicals[10] |

Part 2: Biochemical Significance and Metabolic Pathway

This compound is the alpha-keto acid analogue of the amino acid isoleucine.[2] Its formation is the first step in the catabolic pathway of isoleucine. This process is crucial for energy production and protein homeostasis.[11]

Isoleucine Catabolism Pathway

-

Transamination: The catabolism of isoleucine begins with a reversible transamination reaction. The amino group from isoleucine is transferred to α-ketoglutarate by the enzyme branched-chain amino acid aminotransferase (BCAT), which exists in both cytosolic and mitochondrial forms.[10][11] This reaction yields glutamate and 3-methyl-2-oxopentanoate.[11]

-

Oxidative Decarboxylation: The next, and rate-limiting, step is the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoate.[10] This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10][12] The BCKDH complex converts the branched-chain alpha-keto acids into their corresponding acyl-CoA derivatives.[10] Specifically, 3-methyl-2-oxopentanoate is converted to α-methylbutyryl-CoA.[12]

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the BCKDH enzyme complex.[3][8][13] This deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid.[3][4] The buildup of these compounds is toxic to the central nervous system and is responsible for the characteristic sweet odor of the urine, resembling maple syrup, from which the disease gets its name.[13][14]

Part 3: Analytical Methodologies

Accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Biological samples such as plasma, serum, or urine require preparation to remove interfering substances and to make the analyte suitable for analysis.

-

Protein Precipitation: For plasma or serum samples, proteins are typically removed by adding a solvent such as methanol or acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for further processing.

-

Derivatization (for GC-MS): Alpha-keto acids are not sufficiently volatile for direct GC-MS analysis. Therefore, a two-step derivatization process is often employed:

-

Methoximation: This step protects the keto group and prevents tautomerization, which could lead to multiple derivative peaks. The sample is reacted with methoxyamine hydrochloride.[15]

-

Silylation: This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the molecule. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-methyl-2-oxopentanoate and other branched-chain alpha-keto acids.[9][16]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-methyl-2-oxopentanoate | 129.1 | 85.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 3-methyl-2-oxopentanoate, particularly after derivatization.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

Perform protein precipitation as described for LC-MS/MS.

-

Evaporate the supernatant to dryness.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes.

-

Silylation: Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.

-

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

Conclusion

This compound is a metabolite of profound importance in the study of branched-chain amino acid metabolism and associated inborn errors of metabolism. A thorough understanding of its various synonyms is essential for researchers to navigate the extensive body of literature on this topic. The analytical methods detailed in this guide, particularly LC-MS/MS and GC-MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices, thereby facilitating further research into its physiological and pathological roles.

References

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H9NaO3 | CID 2724058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 13. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 14. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical Properties of 3-Methyl-2-Oxopentanoic Acid Sodium Salt

This guide provides a comprehensive technical overview of 3-methyl-2-oxopentanoic acid sodium salt, a key intermediate in branched-chain amino acid metabolism. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, metabolic significance, pathological implications, and analytical methodologies.

Introduction: The Significance of a Key Metabolic Intermediate

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is the alpha-keto acid analogue derived from the essential amino acid isoleucine.[1] In biological systems, it primarily exists as its sodium salt. This compound holds a critical position in the catabolism of branched-chain amino acids (BCAAs), a fundamental metabolic pathway.[2] Its clinical significance is most prominently highlighted in the context of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder where the accumulation of 3-methyl-2-oxopentanoic acid and other BCAAs leads to severe neurological damage.[2][3] Consequently, it serves as a crucial biomarker for the diagnosis and monitoring of MSUD and is a valuable tool for researchers investigating BCAA metabolism, neurotoxicity, and potential therapeutic strategies for related metabolic disorders.[1][2]

Physicochemical Properties

The sodium salt of 3-methyl-2-oxopentanoic acid is a white powder that is soluble in water.[4] Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₉NaO₃ | |

| Molecular Weight | 152.12 g/mol | |

| CAS Number | 3715-31-9 | |

| Appearance | White powder | [4] |

| Melting Point | 204-206 °C | [4] |

| Solubility | Soluble in water | [4] |

| Synonyms | α-keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt | [1][2] |

Metabolic Pathway: The Catabolism of Isoleucine

3-Methyl-2-oxopentanoic acid is a central intermediate in the catabolic pathway of isoleucine. This multi-step process, occurring predominantly in the mitochondria of muscle and liver cells, is crucial for energy production and amino acid homeostasis.

The initial step in isoleucine degradation is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding 3-methyl-2-oxopentanoate and glutamate.

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoate. This critical reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located in the inner mitochondrial membrane.[5] The BCKDH complex converts 3-methyl-2-oxopentanoate into α-methylbutyryl-CoA, which then enters further metabolic pathways to ultimately produce acetyl-CoA and propionyl-CoA.[5] These products can then be utilized in the citric acid cycle for energy generation.

Physiological and Pathological Significance

Under normal physiological conditions, the concentration of 3-methyl-2-oxopentanoic acid in bodily fluids is low. However, its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD).

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3] This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[3] The buildup of these compounds is toxic, particularly to the central nervous system, and can lead to severe neurological damage, developmental delay, and, if untreated, can be fatal.[3][4] The disease is named for the characteristic sweet odor of the urine of affected individuals, which resembles that of maple syrup.[6]

Neurotoxicity

The neurotoxic effects of elevated 3-methyl-2-oxopentanoic acid and other branched-chain α-keto acids are multifaceted. While the precise mechanisms are still under investigation, several key pathways have been implicated:

-

Disruption of Glutamate Homeostasis: 3-Methyl-2-oxopentanoic acid can interfere with glutamate transport and metabolism in the brain.[7][8] Glutamate is the primary excitatory neurotransmitter, and its dysregulation can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors causes neuronal damage and death.[8]

-

Induction of Oxidative Stress: The accumulation of 3-methyl-2-oxopentanoic acid has been shown to induce oxidative stress in neuronal cells.[9][10] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.[9] This can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal dysfunction and death.[10][11]

-

Impairment of Energy Metabolism: High concentrations of branched-chain α-keto acids can inhibit key enzymes involved in cellular energy production, such as the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.[7] This impairment of mitochondrial function can lead to a deficit in cellular energy supply, further exacerbating neuronal damage.

Analytical Methodologies for Quantification

Accurate quantification of 3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Plasma and Urine

The first step in the analysis is the extraction of 3-methyl-2-oxopentanoic acid from the biological matrix. A typical workflow for both plasma and urine is outlined below.

Step-by-Step Protocol for Plasma Sample Preparation (LC-MS/MS): [12]

-

Sample Collection: Collect 50 µL of human plasma.

-

Protein Precipitation: Add 100 µL of a protein precipitation reagent (e.g., methanol containing 0.2% formic acid and an internal standard).

-

Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,300 x g for 5 minutes at 15 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step-by-Step Protocol for Urine Sample Preparation (GC-MS): [5][13][14]

-

Sample Normalization: Determine the creatinine concentration of the urine sample to normalize the volume to be extracted.

-

Internal Standard Addition: Add an appropriate internal standard to the urine sample.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate under acidic conditions.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: Derivatize the dried extract to increase the volatility of the organic acids. A common method is a two-step process involving methoximation followed by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

Instrumental Analysis

LC-MS/MS: This technique offers high sensitivity and specificity for the quantification of 3-methyl-2-oxopentanoic acid. A reversed-phase C18 column is typically used for chromatographic separation with a gradient elution using mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier like formic acid.[12] Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity.

GC-MS: GC-MS is a well-established method for the analysis of organic acids. After derivatization, the sample is injected into a gas chromatograph where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then detected by a mass spectrometer.[13][14]

Applications in Research and Drug Development

3-Methyl-2-oxopentanoic acid sodium salt is a valuable tool in several areas of biomedical research and has potential applications in drug development.

-

Biomarker for MSUD: Its primary application is as a diagnostic and monitoring biomarker for MSUD.[1][2]

-

Studying Neurotoxicity: Researchers use 3-methyl-2-oxopentanoic acid to investigate the molecular mechanisms of neurotoxicity associated with MSUD and other metabolic disorders.[4][7] This includes studying its effects on neuronal cell cultures and animal models.

-

Drug Discovery and Development: Understanding the metabolic pathway of isoleucine and the role of the BCKDH complex provides a potential target for therapeutic interventions. Strategies for treating MSUD focus on dietary restriction of BCAAs, and in some cases, liver transplantation.[6][15][16] Research is ongoing to develop pharmacological approaches to either enhance the residual activity of the BCKDH complex or to mitigate the toxic effects of the accumulated metabolites.

-

Metabolic Research: As a key metabolite, 3-methyl-2-oxopentanoic acid is used in studies to understand the regulation of BCAA metabolism and its interplay with other metabolic pathways.[2]

Conclusion

3-Methyl-2-oxopentanoic acid sodium salt is more than just a metabolic intermediate; it is a critical molecule at the intersection of nutrition, metabolism, and neurological health. Its central role in isoleucine catabolism and its profound implications in the pathophysiology of Maple Syrup Urine Disease underscore its importance in biomedical research. A thorough understanding of its biochemical properties, metabolic fate, and analytical detection is essential for advancing our knowledge of metabolic disorders and for the development of effective therapeutic strategies. This guide provides a foundational understanding for researchers and clinicians working in this important field.

References

- 1. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. (3R)-3-Methyl-2-oxopentanoic acid | C6H10O3 | CID 440877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 5. metbio.net [metbio.net]

- 6. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 7. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Redox Revolution in Brain Medicine: Targeting Oxidative Stress with AI, Multi-Omics and Mitochondrial Therapies for the Precision Eradication of Neurodegeneration [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jeol.com [jeol.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

The Central Role of 3-Methyl-2-Oxopentanoate in the Pathophysiology and Management of Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect disrupts the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—leading to the accumulation of these amino acids and their corresponding α-ketoacids in bodily fluids. Among these, 3-methyl-2-oxopentanoate, the ketoacid of isoleucine, serves as a critical biomarker and a key player in the complex pathophysiology of the disease. This technical guide provides an in-depth exploration of the biochemical cascade leading to the accumulation of 3-methyl-2-oxopentanoate, its profound neurological consequences, state-of-the-art analytical methodologies for its quantification, and its significance in the development of novel therapeutic strategies.

Introduction: The Biochemical Defect in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) arises from mutations in the genes encoding the subunits of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2] This multienzyme complex is responsible for the irreversible oxidative decarboxylation of the α-ketoacids derived from the three essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[3] A deficiency in BCKDH activity leads to the accumulation of BCAAs and their respective branched-chain α-ketoacids (BCKAs) in plasma, urine, and cerebrospinal fluid.[3][4] The characteristic sweet odor of the urine, reminiscent of maple syrup, is attributed to the presence of these accumulated ketoacids, particularly the one derived from isoleucine.[1]

The clinical presentation of MSUD can range from a severe, classic neonatal-onset form with rapid neurological deterioration to milder, intermittent, or intermediate forms.[5][6] Untreated, classic MSUD can lead to irreversible brain damage, seizures, coma, and death within the first few months of life.[7][8] The primary neurotoxicity is largely attributed to the high concentrations of leucine and its corresponding ketoacid, α-ketoisocaproate.[9][10] However, the accumulation of all three BCKAs, including 3-methyl-2-oxopentanoate, contributes to the overall metabolic derangement and neurological sequelae.[4]

The Pathophysiological Cascade: Role of 3-Methyl-2-Oxopentanoate

The catabolism of BCAAs is a multi-step process initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding α-ketoacids.[2] In the case of isoleucine, this initial step yields 3-methyl-2-oxopentanoate. Subsequently, the BCKDH complex catalyzes the oxidative decarboxylation of these ketoacids.[11]

References

- 1. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maple Syrup Urine Disease (MSUD) - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 9. Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. UpToDate 2018 [bsgdtphcm.vn]

The Ubiquitous Yet Understated Role of 3-Methyl-2-Oxopentanoic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While its accumulation is a well-established hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), its broader physiological roles and natural occurrences are often less appreciated. This technical guide provides an in-depth exploration of 3-methyl-2-oxopentanoic acid, from its metabolic origins and regulatory checkpoints to its significance as a clinical biomarker. We will delve into the intricate enzymatic pathways governing its synthesis and degradation, present detailed methodologies for its precise quantification in biological matrices, and discuss its known implications in health and disease. This document aims to serve as a comprehensive resource for researchers and clinicians investigating branched-chain amino acid metabolism, inborn errors of metabolism, and the development of novel therapeutic strategies.

Introduction: Unveiling a Key Metabolic Intermediate

3-Methyl-2-oxopentanoic acid is a branched-chain α-keto acid (BCKA) that holds a central position in the metabolic fate of isoleucine.[1] Under normal physiological conditions, it is a transient molecule, swiftly converted in the mitochondrial matrix.[2] However, its significance becomes profoundly evident in pathological states where this metabolic flux is impeded. The accumulation of 3-methyl-2-oxopentanoic acid and other BCKAs is the defining biochemical feature of Maple Syrup Urine Disease (MSUD), a rare but serious autosomal recessive disorder.[2][3] The name of the disease itself is derived from the characteristic sweet odor of the urine in affected individuals, a scent attributed to the buildup of these keto acids.[4] Beyond its role in MSUD, this keto acid is a subject of growing interest for its potential involvement in other physiological and pathological processes. This guide will provide a detailed examination of its natural occurrence, metabolism, and analytical considerations.

The Metabolic Crossroads: Isoleucine Catabolism

The breakdown of isoleucine is a multi-step enzymatic process that primarily occurs in the mitochondria of various tissues, most notably skeletal muscle and liver. This pathway is crucial for both energy production and the maintenance of amino acid homeostasis.

The catabolic journey of isoleucine begins with a reversible transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT). This initial step transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and 3-methyl-2-oxopentanoic acid.

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoic acid. This critical reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[2] The BCKDH complex converts 3-methyl-2-oxopentanoic acid into 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. This complex is a pivotal regulatory point in branched-chain amino acid catabolism and its dysfunction is the underlying cause of MSUD.[2]

From 2-methylbutanoyl-CoA, the pathway continues through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

Figure 1: Isoleucine Catabolic Pathway

Natural Occurrence in Biological Systems

3-Methyl-2-oxopentanoic acid is a naturally occurring metabolite found across a wide range of living organisms, from bacteria to humans.[5] Its presence is intrinsically linked to the metabolism of the essential amino acid isoleucine.

-

In Humans and Animals: As an intermediate in isoleucine catabolism, 3-methyl-2-oxopentanoic acid is consistently present in trace amounts in the tissues and biofluids of healthy individuals.[5] Its concentration is tightly regulated by the activity of the BCKDH complex.

-

In Microorganisms: Various bacteria and yeasts are known to metabolize branched-chain amino acids, and consequently, produce 3-methyl-2-oxopentanoic acid as an intermediate.[6] For instance, it has been reported in Saccharomyces cerevisiae (yeast) and is involved in the metabolic pathways of Escherichia coli.[6][7]

-

In Plants and Foods: The presence of 3-methyl-2-oxopentanoic acid has been detected in certain foods, including cocoa and cocoa products.[5] While its direct metabolic role in plants is less extensively studied compared to animals and microbes, its occurrence in plant-derived foods suggests its presence in plant metabolic pathways.

Clinical Significance: A Primary Biomarker for Maple Syrup Urine Disease (MSUD)

The most profound clinical relevance of 3-methyl-2-oxopentanoic acid lies in its role as a key diagnostic and monitoring biomarker for Maple Syrup Urine Disease (MSUD).[1] In individuals with MSUD, a deficiency in the BCKDH complex leads to a significant accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2][3]

This accumulation is highly toxic, particularly to the central nervous system, and is responsible for the severe neurological symptoms characteristic of the disease, which can include poor feeding, lethargy, seizures, and developmental delay.[4] The elevated levels of 3-methyl-2-oxopentanoic acid, along with other BCKAs, are readily detectable and serve as the primary means of diagnosing and monitoring the metabolic status of MSUD patients.

Table 1: Typical Concentrations of 3-Methyl-2-Oxopentanoic Acid

| Analyte | Matrix | Patient Population | Concentration Range | Unit |

| 3-Methyl-2-oxopentanoic Acid | Urine | Healthy | ≤ 2 | mmol/mol creatinine |

| 3-Methyl-2-oxopentanoic Acid | Plasma | MSUD (during crisis) | Significantly Elevated (often >10-fold normal) | µmol/L |

| 3-Methyl-2-oxopentanoic Acid | Urine | MSUD | Markedly Elevated | mmol/mol creatinine |

Note: The concentration of 3-methyl-2-oxopentanoic acid in the plasma of healthy individuals is typically very low and often below the limit of detection of standard clinical assays. In MSUD, the levels can fluctuate significantly based on dietary protein intake and metabolic stress.

Analytical Methodologies: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of 3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust analytical technique for this purpose. The following protocol outlines a general procedure for the analysis of organic acids, including 3-methyl-2-oxopentanoic acid, in urine.

Figure 2: GC-MS Analysis Workflow

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

I. Principle:

Organic acids, including 3-methyl-2-oxopentanoic acid, are extracted from urine and chemically modified (derivatized) to increase their volatility and thermal stability for analysis by GC-MS.[8][9] The keto group of 3-methyl-2-oxopentanoic acid is first protected by oximation, followed by silylation of the carboxylic acid group.[10] The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry.

II. Materials and Reagents:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine)

-

Hydroxylamine hydrochloride in pyridine (for oximation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)[8]

-

Ethyl acetate (extraction solvent)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

III. Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the sample to remove any particulate matter.

-

Transfer a specific volume of the supernatant to a clean glass tube.

-

Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

-

-

Oximation:

-

Add hydroxylamine hydrochloride in pyridine to the urine sample.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the keto group of 3-methyl-2-oxopentanoic acid to its oxime derivative.[11]

-

-

Extraction:

-

Acidify the sample with a suitable acid (e.g., HCl) to a pH below 2.

-

Perform a liquid-liquid extraction by adding ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing the organic acids) to a new tube.

-

Repeat the extraction process to ensure complete recovery.

-

Dry the pooled organic extracts over anhydrous sodium sulfate.

-

-

Derivatization (Silylation):

-

Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen.

-

Add the silylating agent (BSTFA with 1% TMCS) to the dried residue.[8]

-

Incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.[10]

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The GC will separate the different derivatized organic acids based on their boiling points and interaction with the column's stationary phase.

-

The mass spectrometer will ionize the eluting compounds and separate the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-methyl-2-oxopentanoic acid based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

-

Conclusion and Future Perspectives

3-Methyl-2-oxopentanoic acid is a pivotal metabolite in the catabolism of isoleucine, with its clinical significance firmly established in the diagnosis and management of Maple Syrup Urine Disease. The analytical methodologies for its quantification are well-developed, with GC-MS being a cornerstone technique. While its role in MSUD is well-characterized, further research into its potential involvement in other metabolic and neurological conditions is warranted. A deeper understanding of its broader physiological functions and its occurrence in diverse biological systems, particularly in the plant kingdom, will undoubtedly open new avenues for research and may reveal novel therapeutic targets and diagnostic markers.

References

- 1. benchchem.com [benchchem.com]

- 2. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 4. KEGG COMPOUND: C00671 [genome.jp]

- 5. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 6. ymdb.ca [ymdb.ca]

- 7. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. erndim.org [erndim.org]

- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. m.youtube.com [m.youtube.com]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

A Comprehensive Technical Guide to Sodium DL-3-methyl-2-oxopentanoate: From Chemical Properties to Applications in Research and Drug Development

Introduction

Sodium DL-3-methyl-2-oxopentanoate, a branched-chain α-keto acid, holds a significant position in the landscape of metabolic research and as a versatile building block in synthetic chemistry. As the keto-analog of the essential amino acid isoleucine, it is a critical intermediate in cellular metabolism. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance and its applications for researchers, scientists, and professionals in the field of drug development. The aim is to furnish a comprehensive resource that is both fundamentally sound and practically applicable.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Sodium DL-3-methyl-2-oxopentanoate is paramount for its effective use in research and development.

Chemical Identity

The fundamental identifiers of Sodium DL-3-methyl-2-oxopentanoate are summarized in the table below.

| Identifier | Value |

| IUPAC Name | sodium;3-methyl-2-oxopentanoate[1] |

| Synonyms | Sodium DL-α-keto-β-methylvalerate, Ketoisoleucine sodium salt[2][3] |

| CAS Number | 66872-74-0 (for the DL-form)[1][4] |

| Molecular Formula | C6H9NaO3[1][4] |

| Molecular Weight | 152.13 g/mol [4] |

| InChI Key | SMDJDLCNOXJGKC-UHFFFAOYNA-M[4] |

| SMILES | [Na+].CCC(C)C(=O)C([O-])=O[4] |

Figure 1: 2D Chemical Structure of Sodium DL-3-methyl-2-oxopentanoate

Caption: 2D representation of Sodium DL-3-methyl-2-oxopentanoate.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and application of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid/powder[5] | ChemBK |

| Melting Point | 204-206 °C (decomposes)[2][5][6] | CookeChem, ChemBK |

| Solubility | Soluble in water. Sparingly soluble in methanol.[1][5] | ChemBK, PubChem |

| Odor | Slight, fruity aroma[1] | PubChem |

| Storage Temperature | 2-8°C[3][6] | Sigma-Aldrich, ChemicalBook |

The presence of a carboxylate group and a ketone functional group makes Sodium DL-3-methyl-2-oxopentanoate a polar molecule with the capacity for hydrogen bonding, contributing to its water solubility[7]. The methyl branch in its structure introduces a degree of hydrophobicity[7].

Part 2: Synthesis and Purification

The synthesis of Sodium DL-3-methyl-2-oxopentanoate is a critical aspect for its availability in research. While various synthetic routes to related α-keto esters have been explored, a common laboratory-scale synthesis can be adapted from established methods for α-keto acids.

Synthetic Workflow

A plausible synthetic route involves the oxidation of the corresponding α-hydroxy acid, which can be derived from the amino acid isoleucine.

Caption: Generalized synthetic workflow for Sodium DL-3-methyl-2-oxopentanoate.

Experimental Protocol: Synthesis from DL-Isoleucine (Illustrative)

This protocol is an illustrative example based on general organic chemistry principles for the conversion of amino acids to α-keto acids.

-

Diazotization of DL-Isoleucine:

-

Dissolve DL-Isoleucine in an aqueous solution of a mineral acid (e.g., sulfuric acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified time until the evolution of nitrogen gas ceases. This step converts the primary amine to a diazonium salt, which is then hydrolyzed to the corresponding α-hydroxy acid.

-

-

Oxidation to the α-Keto Acid:

-

To the solution containing DL-2-hydroxy-3-methylpentanoic acid, slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate) at a controlled temperature.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

-

Isolation and Conversion to the Sodium Salt:

-

Acidify the reaction mixture and extract the resulting DL-3-methyl-2-oxopentanoic acid with an organic solvent (e.g., diethyl ether).

-

Wash the organic extracts and dry over an anhydrous salt (e.g., MgSO4).

-

Remove the solvent under reduced pressure to yield the crude α-keto acid.

-

Dissolve the crude acid in a suitable solvent (e.g., ethanol) and neutralize with a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution.

-

-

Purification:

-

The resulting Sodium DL-3-methyl-2-oxopentanoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.

-

Part 3: Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and characterization of Sodium DL-3-methyl-2-oxopentanoate in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like α-keto acids, a derivatization step is necessary to increase their volatility.

Caption: Workflow for the GC-MS analysis of Sodium DL-3-methyl-2-oxopentanoate.

Detailed Protocol for GC-MS Analysis:

-

Sample Preparation and Extraction:

-

For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction to isolate the organic acids.

-

Incorporate an internal standard, such as a stable isotope-labeled analog, prior to extraction for accurate quantification.

-

-

Derivatization:

-

Oximation: Treat the dried extract with an oximating reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to convert the keto group into a more stable oxime derivative.

-

Silylation: Subsequently, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the carboxylic acid group into a volatile trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysixane).

-

The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of organic acids, often not requiring derivatization.

Typical HPLC Method:

-

Column: A reversed-phase C18 column or an ion-exchange column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where the α-keto acid absorbs (typically around 210 nm) is a common approach. Mass spectrometric detection (LC-MS) can provide higher selectivity and sensitivity.

Part 4: Biological Significance and Applications in Drug Development

Sodium DL-3-methyl-2-oxopentanoate is not merely a chemical reagent but a key player in intermediary metabolism with implications for human health and disease.

Metabolic Role

This compound is the α-keto acid analog of the branched-chain amino acid (BCAA) isoleucine[8]. It is formed through the reversible transamination of isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs).

Caption: Metabolic pathway of isoleucine catabolism.

The subsequent irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoate by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a rate-limiting step in BCAA catabolism[9].

Relevance in Disease

-

Maple Syrup Urine Disease (MSUD): A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including 3-methyl-2-oxopentanoate, in blood and urine[10]. This accumulation is neurotoxic and results in the characteristic sweet odor of the urine, giving the disease its name. Therefore, the quantification of this keto acid is crucial for the diagnosis and monitoring of MSUD.

-

Cancer Metabolism: There is emerging evidence that altered BCAA metabolism plays a role in the metabolic reprogramming of cancer cells[5]. Elevated levels of 3-methyl-2-oxovalerate have been associated with an increased risk of gastric cancer, potentially by influencing signaling pathways that promote cell growth and proliferation[5].

Applications in Drug Discovery and Development

-

Synthetic Precursor: The chiral centers and functional groups of 3-methyl-2-oxopentanoate make it a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a key concept in drug design, and this compound provides a scaffold with a strategically placed methyl group[11].

-

Pharmacological Tool: It can be used as a substrate to study the kinetics and inhibition of the BCKDH complex, which is a potential target for therapeutic intervention in metabolic diseases[12]. Understanding how different compounds affect the activity of this enzyme complex is crucial for developing new drugs.

-

Investigating Metabolic Pathways: As a key metabolite, it can be used in cell culture and animal studies to investigate the effects of altered BCAA metabolism on various cellular processes, including insulin signaling and mitochondrial function.

Part 5: Conclusion and Future Perspectives

Sodium DL-3-methyl-2-oxopentanoate is a multifaceted compound with significant relevance in both basic and applied sciences. Its well-defined chemical properties and central role in metabolism make it an indispensable tool for researchers. Future research will likely continue to unravel its complex roles in cellular signaling and its potential as a biomarker and therapeutic target in a range of diseases beyond classical metabolic disorders. The development of more efficient and stereoselective synthetic routes will further enhance its accessibility and utility in the synthesis of novel bioactive compounds.

References

- 1. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Human blood metabolites and gastric cancer: a Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keto acid dehydrogenase: Topics by Science.gov [science.gov]

- 7. branched-chain-2-oxoacid decarboxylase activity | SGD [yeastgenome.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Early research on the discovery of ketoisoleucine sodium salt.

An In-depth Technical Guide to the Early Research and Discovery of α-Keto-β-methylvaleric Acid (Ketoisoleucine) and its Sodium Salt

Introduction: The Quest for Nitrogen-Sparing Analogues

In the mid-20th century, a significant area of metabolic research focused on the intricate pathways of amino acid metabolism and the management of nitrogen balance in the human body. A key challenge was supporting patients with conditions like chronic kidney disease, where the accumulation of nitrogenous waste products, such as urea, is life-threatening. This clinical imperative drove the exploration of "nitrogen-free" analogues of essential amino acids. The underlying hypothesis was that these α-keto acids could be transaminated in vivo, utilizing excess ammonia to form the corresponding essential amino acids, thereby reducing the nitrogen load while still fulfilling nutritional requirements. It was within this scientific landscape that the synthesis and study of the α-keto analogues of the branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—became a critical research focus. This guide delves into the early scientific journey that led to the discovery, synthesis, and characterization of α-keto-β-methylvaleric acid, the keto analogue of isoleucine, and its sodium salt.

The Metabolic Blueprint: Isoleucine Catabolism

The rationale for investigating ketoisoleucine originates from its natural role as an intermediate in the catabolism of the essential amino acid L-isoleucine. Understanding this pathway was crucial for appreciating the potential physiological effects of its exogenous administration. The breakdown of isoleucine is a multi-step enzymatic process primarily occurring in the mitochondria.

The initial and rate-limiting step is the reversible transamination of L-isoleucine, catalyzed by the branched-chain aminotransferase (BCAT) enzyme, which transfers the amino group to α-ketoglutarate, forming glutamate and α-keto-β-methylvaleric acid. This keto acid then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in the pathway.

Caption: Mitochondrial catabolism of L-isoleucine to its α-keto acid.

Pioneering Synthesis of α-Keto Acids

The foundational work on the chemical synthesis of α-keto acids was laid by pioneers like Alton Meister. A key early method involved the enzymatic oxidation of amino acids using L-amino acid oxidases.[1][2] While effective for producing small quantities for laboratory study, this biochemical approach was not scalable for larger investigations.

A significant breakthrough in chemical synthesis came from the hydrolysis of acyl cyanides and the reaction of Grignard reagents with dialkyl oxalates.[1] However, one of the most widely adopted early methods for preparing a range of α-keto acids was based on the hydrolysis of alkylidenehydantoins.[1] This multi-step process offered a reliable route from simple starting materials, such as aldehydes or ketones, to the desired α-keto acid.

Experimental Protocol: Synthesis of Ketoisoleucine via the Hydantoin Route

This protocol is a generalized representation of the hydantoin-based synthesis adapted for ketoisoleucine, based on methods described for similar compounds.[3]

Step 1: Condensation to form 5-sec-butylidenehydantoin

-

Reactants: To a reaction vessel, add hydantoin (1.0 mol), butan-2-one (methyl ethyl ketone, 1.2 mol), and a suitable solvent such as ethanol or aqueous monoethanolamine.[3]

-

Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture under reflux for several hours (e.g., 6-8 hours) to drive the condensation reaction.[3] The product, 5-sec-butylidenehydantoin, will precipitate upon cooling.

-

Isolation: Filter the solid product, wash with cold water, and dry.

Step 2: Hydrolysis to α-Keto-β-methylvaleric acid

-

Reactant: Suspend the dried 5-sec-butylidenehydantoin (1.0 mol) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.[3]

-

Reaction: Heat the mixture under reflux for an extended period (e.g., 6-8 hours) to hydrolyze the hydantoin ring.[3] This opens the ring and releases the keto acid as its sodium salt.

-

Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with a mineral acid like hydrochloric or sulfuric acid to a pH of approximately 2-3.[4] This protonates the carboxylate, yielding the free α-keto-β-methylvaleric acid.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether to transfer the keto acid into the organic phase.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude α-keto-β-methylvaleric acid. Further purification could be achieved by distillation or recrystallization.

Caption: Generalized workflow for the synthesis of ketoisoleucine.

Preparation and Properties of Ketoisoleucine Sodium Salt

The conversion of the free α-keto acid to its sodium salt is a straightforward acid-base neutralization. This step is often crucial for improving the stability and solubility of the compound, particularly for biological studies or pharmaceutical formulation.

Protocol: Formation of the Sodium Salt

-

Dissolution: Dissolve the purified α-keto-β-methylvaleric acid in a suitable solvent, such as ethanol or water.

-

Neutralization: Slowly add one molar equivalent of a sodium base, typically sodium hydroxide or sodium bicarbonate, while stirring. Monitor the pH to ensure complete neutralization (pH ~7.0).

-

Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is the ketoisoleucine sodium salt.

-

Drying: Dry the salt thoroughly under vacuum to remove any residual solvent and water.

The resulting sodium salt is typically a white to off-white crystalline powder with significantly higher aqueous solubility compared to the free acid.[5][6]

| Property | α-Keto-β-methylvaleric Acid | Ketoisoleucine Sodium Salt |

| Molecular Formula | C₆H₁₀O₃ | C₆H₉NaO₃ |

| Molecular Weight | 130.14 g/mol | 152.12 g/mol [6] |

| Appearance | Oily liquid or low-melting solid | White to off-white powder[5] |

| Solubility (Water) | Sparingly soluble | Soluble |

| Chemical Stability | Prone to decarboxylation | More stable in solid form |

Early Analytical Characterization

In the era of its initial synthesis, the characterization of a novel compound like ketoisoleucine relied on a combination of physical and chemical methods. High-performance liquid chromatography (HPLC), which is now standard for analyzing α-keto acids, was not available.[7][8]

Key Early Analytical Techniques:

-

Melting Point Determination: For solid derivatives, a sharp and consistent melting point was a key indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (ratios of C, H, O) was a cornerstone of structural confirmation.

-

Formation of Derivatives: The carbonyl group of the keto acid readily reacts with reagents like 2,4-dinitrophenylhydrazine to form a colored 2,4-dinitrophenylhydrazone derivative. These derivatives are solid, crystalline compounds with sharp melting points, which could be used for identification and confirmation.

-

Titration: Acid-base titration could be used to determine the equivalent weight of the free acid, confirming the presence of a single carboxylic acid group.

These methods, while less sophisticated than modern spectroscopic techniques (e.g., NMR, Mass Spectrometry), provided the necessary evidence for early researchers to confirm the successful synthesis and identity of α-keto-β-methylvaleric acid and its sodium salt.

Conclusion

The early research into the synthesis of ketoisoleucine and its sodium salt was not an isolated academic exercise but a targeted effort driven by pressing medical needs, particularly in the field of nephrology and metabolic disorders. The development of reliable synthetic routes, primarily through the hydantoin pathway, enabled the production of this key metabolite for biological investigation. The subsequent conversion to its sodium salt enhanced its utility by improving solubility and stability. This foundational chemical work paved the way for decades of research into the therapeutic potential of branched-chain keto acids in managing nitrogen metabolism, laying the groundwork for their eventual use as nutritional supplements and pharmaceutical agents.[5]

References

- 1. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]

- 2. Enzymatic preparation of alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-step preparation of racemic ketoisoleucine calcium - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106316828A - Preparation method of alpha-keto-isoleucine-calcium dihydrate and alpha-keto-valine-calcium dihydrate - Google Patents [patents.google.com]

- 5. Keto-Isoleucine Calcium Salt (66872-75-1) at Nordmann - nordmann.global [nordmann.global]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of Branched-Chain Alpha-Keto Acids in Amino Acid Catabolism: A Technical Guide for Researchers

Abstract

Branched-chain alpha-keto acids (BCKAs) are the initial products of branched-chain amino acid (BCAA) catabolism. Far from being simple metabolic intermediates, BCKAs are now recognized as critical signaling molecules and key regulators of systemic energy homeostasis. Dysregulation of BCKA metabolism is implicated in a spectrum of human diseases, from rare inborn errors of metabolism like Maple Syrup Urine Disease (MSUD) to complex polygenic disorders such as insulin resistance and type 2 diabetes. This technical guide provides an in-depth exploration of the multifaceted functions of BCKAs in amino acid catabolism. We will delve into the biochemical pathways governing their formation and degradation, their diverse metabolic fates, and their emerging roles as signaling molecules. Furthermore, this guide will offer practical insights into the methodologies employed to study BCKA metabolism, including detailed experimental protocols for their quantification and the assessment of key enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biology of BCKAs and their therapeutic potential.

Introduction: Beyond Building Blocks - The Metabolic Significance of Branched-Chain Amino Acids

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a fundamental role in protein synthesis.[1][2] Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are initially catabolized in peripheral tissues, most notably skeletal muscle.[1][2] This unique metabolic characteristic positions BCAAs and their catabolites at the crossroads of inter-organ communication and the regulation of whole-body energy metabolism.[3] The catabolism of BCAAs is a tightly regulated process that not only provides a source of energy but also generates a host of bioactive molecules with profound physiological effects.[4]

The BCAA Catabolic Pathway: A Two-Step Initiation

The initial steps of BCAA catabolism are common to all three amino acids and involve two key enzymatic reactions that lead to the formation of branched-chain alpha-keto acids (BCKAs).[4]

Step 1: Reversible Transamination by Branched-Chain Aminotransferases (BCATs)

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][5] This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA: α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[1][4] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] The tissue-specific expression of these isoforms dictates the primary sites of BCAA transamination. Skeletal muscle has high BCAT activity, making it a major site for the conversion of BCAAs to BCKAs.[1][2]

Step 2: The Rate-Limiting Step - Oxidative Decarboxylation by the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

The second and irreversible step in BCAA catabolism is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is the rate-limiting enzyme in the BCAA catabolic pathway.[4][6] The BCKDH complex is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[2][7] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[8][9] Phosphorylation of the E1α subunit by the BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by the protein phosphatase PPM1K activates it.[7][8]

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gosset.ai [gosset.ai]

- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 6. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Whole-body metabolic fate of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The significance of Sodium 3-methyl-2-oxopentanoate as a biomarker.

An In-depth Technical Guide on the Significance of Sodium 3-methyl-2-oxopentanoate as a Biomarker

Authored by: A Senior Application Scientist

Foreword: Unveiling the Metabolic Signature of a Key Keto Acid

In the landscape of modern clinical and research metabolomics, the quest for precise and informative biomarkers is paramount. Among the myriad of endogenous molecules, this compound, the sodium salt of 3-methyl-2-oxopentanoic acid, has emerged as a metabolite of profound diagnostic and prognostic significance. This guide provides a comprehensive exploration of its biochemical origins, its pivotal role as a biomarker in various pathological states, and the analytical methodologies requisite for its accurate quantification. Designed for researchers, clinicians, and professionals in drug development, this document aims to synthesize the current understanding of this key keto acid and illuminate its potential in advancing our comprehension and management of metabolic diseases.

Part 1: The Biochemical Identity and Origin of 3-Methyl-2-oxopentanoate

This compound, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA).[1] It is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[2][3] The catabolism of all three BCAAs—leucine, isoleucine, and valine—shares the initial two enzymatic steps, making the metabolism of these amino acids intricately linked.[1][4]

The initial and reversible step in BCAA degradation is transamination, catalyzed by branched-chain aminotransferases (BCAT).[1] This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA.[1] In the case of isoleucine, this process yields 3-methyl-2-oxopentanoate.[1] The subsequent and irreversible step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[1][5]

Part 2: The Isoleucine Catabolic Pathway: A Detailed Perspective

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. Understanding this pathway is fundamental to appreciating the significance of 3-methyl-2-oxopentanoate as a biomarker.

Step 1: Reversible Transamination

-

Enzyme: Branched-chain aminotransferase (BCAT)[1]

-

Reaction: Isoleucine + α-ketoglutarate ↔ (S)-3-methyl-2-oxopentanoate + Glutamate[1]

-

Significance: This initial step channels isoleucine into its catabolic fate. The reversibility of this reaction also allows for the synthesis of isoleucine from its corresponding keto acid if there is a surplus of amino group donors.[1]

Step 2: Irreversible Oxidative Decarboxylation

-

Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH) complex[1][6]

-

Reaction: (S)-3-methyl-2-oxopentanoate + NAD+ + CoA-SH → 2-methylbutyryl-CoA + NADH + H+ + CO2[7]

-

Significance: This is the committed step in isoleucine catabolism. The BCKDH complex is a large, multi-enzyme complex analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6][8] Its activity is tightly regulated, primarily through phosphorylation (inactivation) and dephosphorylation (activation).[6]

Subsequent Steps: Following its formation, 2-methylbutyryl-CoA undergoes a series of reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1]

Caption: Simplified workflow of the initial steps of isoleucine catabolism.

Part 3: The Clinical Significance of this compound as a Biomarker

The concentration of this compound in biological fluids is a sensitive indicator of the functionality of the BCAA catabolic pathway. Its accumulation is a hallmark of several metabolic disorders.

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive inborn error of metabolism characterized by a deficiency in the BCKDH complex.[8][9] This enzymatic defect leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding BCKAs, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid.[2][9]

-

Pathophysiology: The buildup of these metabolites is toxic, particularly to the central nervous system, leading to neurodegeneration.[3][10] If left untreated, MSUD can cause developmental delays, intellectual disability, seizures, and can be fatal.[3] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the high concentration of BCKAs.[9]

-